molecular formula C15H23N3O B11796113 4-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)morpholine

4-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)morpholine

Cat. No.: B11796113
M. Wt: 261.36 g/mol
InChI Key: SFHHAQJPVLWVON-UHFFFAOYSA-N
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Description

4-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)morpholine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. This complex molecule features a morpholine ring and a piperidine subunit, both of which are privileged structures in pharmaceutical design known to influence key pharmacokinetic properties. The morpholine ring, in particular, is valued for its ability to confer favorable solubility and metabolic stability, and its presence can be crucial for enhancing blood-brain barrier permeability in central nervous system drug candidates . Compounds containing morpholine and piperidine scaffolds are extensively investigated for their potential against a range of therapeutic targets. Research indicates that such heterocycles are frequently incorporated into molecular frameworks designed to modulate enzymes and receptors involved in oncology, neurodegenerative diseases, and mood disorders . The specific structural configuration of this reagent, with its fused pyridine-morpholine-piperidine system, suggests its primary research application lies in the synthesis and evaluation of novel, potent small-molecule inhibitors. It is representative of a class of molecules that can act as key intermediates for probing biological pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which is a critical target in cancer research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

4-[3-(1-methylpiperidin-2-yl)pyridin-2-yl]morpholine

InChI

InChI=1S/C15H23N3O/c1-17-8-3-2-6-14(17)13-5-4-7-16-15(13)18-9-11-19-12-10-18/h4-5,7,14H,2-3,6,8-12H2,1H3

InChI Key

SFHHAQJPVLWVON-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=C(N=CC=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methylpiperidin-2-ylboronic Acid

Piperidine derivatives are borylated via iridium-catalyzed C–H activation:

  • Substrate : 1-Methylpiperidine

  • Catalyst : [Ir(COD)OMe]₂ (3 mol%)

  • Ligand : 4,4′-Di-tert-butyl-2,2′-bipyridine

  • Boron Source : Bis(pinacolato)diboron (B₂Pin₂)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 80°C, 24 h

  • Yield : 45–50%

The resultant boronic ester is hydrolyzed to 1-methylpiperidin-2-ylboronic acid using HCl (1M).

Coupling Reaction Conditions

Parameter Details
Substrate 2-Morpholino-3-bromopyridine
Boronic Acid 1-Methylpiperidin-2-ylboronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)
Temperature 80°C
Reaction Time 8–10 h
Yield 55–60%

The crude product is purified via recrystallization (ethanol/water), yielding 4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)morpholine as a white crystalline solid. 1H^1H NMR analysis confirms regioselectivity: δ 8.45 ppm (pyridine H6), δ 2.98 ppm (piperidine CH₂), and δ 2.31 ppm (N–CH₃).

Alternative Diazonium Salt Coupling Approach

While less common for non-azo compounds, diazonium chemistry offers an alternative route. Inspired by triazene syntheses, this method involves:

Diazotization of 3-Aminopyridine

  • Reagents : 3-Aminopyridine, isoamyl nitrite, HBF₄ (50%)

  • Solvent : Ethanol

  • Temperature : −10°C, 15 min

Coupling with Morpholine and 1-Methylpiperidine

The diazonium salt reacts sequentially with morpholine and 1-methylpiperidine under basic conditions (K₂CO₃). However, this method yields <20% of the target compound due to competing side reactions, limiting its practicality.

Spectroscopic Characterization and Validation

The final product is authenticated using:

  • 1H^1H NMR (500 MHz, CDCl₃) : δ 8.32 (d, J=4.9J = 4.9 Hz, 1H, H6), 7.89 (d, J=7.8J = 7.8 Hz, 1H, H4), 3.82–3.75 (m, 4H, morpholine OCH₂), 3.02–2.95 (m, 2H, piperidine CH₂), 2.49 (s, 3H, N–CH₃).

  • 13C^{13}C NMR (126 MHz, CDCl₃) : δ 159.2 (C2), 148.7 (C6), 136.4 (C4), 67.3 (morpholine OCH₂), 54.1 (piperidine CH₂), 46.8 (N–CH₃).

  • HRMS (ESI) : [M + H]⁺ calculated for C₁₅H₂₂N₃O: 260.1763; found: 260.1767.

Challenges and Optimization Strategies

Regioselectivity in Cross-Coupling

The electron-deficient pyridine ring favors oxidative addition at position 3 over position 4. Ligand screening (e.g., SPhos vs. Xantphos) enhances selectivity, with Xantphos providing >95% regiomeric purity.

Purification Difficulties

Co-elution of byproducts during column chromatography necessitates gradient elution (hexanes to ethyl acetate) and preparatory TLC for high-purity isolates (>99%).

Scale-Up Considerations

Industrial production employs continuous flow reactors to mitigate exothermic risks during Suzuki coupling, improving yield to 70% at kilogram scale .

Chemical Reactions Analysis

Types of Reactions

4-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of the pyridine and piperidine rings.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Functionalized pyridine derivatives with various substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)morpholine exhibit significant anticancer properties. Preliminary studies have shown that derivatives can induce cytotoxicity in various cancer cell lines:

Compound Cell Line IC50 (nM)
Similar DerivativeA549 (Lung)25
Similar DerivativeMCF7 (Breast)30
This compoundHeLa (Cervical)TBD

These findings suggest that this compound may be a candidate for further development as an anticancer agent, potentially targeting multiple cancer types through mechanisms yet to be fully elucidated .

Neuropharmacological Effects

The structural characteristics of this compound suggest potential interactions with neurotransmitter systems. Compounds containing morpholine and piperidine functionalities are known to modulate serotonin and dopamine receptors, implicating their use in treating neurological disorders such as depression and anxiety.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of morpholine derivatives, including those structurally related to this compound. The results indicated a favorable safety profile alongside potent anticancer activity in vitro, warranting further investigation into its mechanism of action and therapeutic potential.

Case Study: Neuropharmacological Assessment

Research focusing on piperidine derivatives has demonstrated their efficacy as selective serotonin reuptake inhibitors (SSRIs). This suggests that this compound may also possess similar neuroactive properties, making it a candidate for developing treatments for mood disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions to yield the desired compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized product .

Mechanism of Action

The mechanism of action of 4-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Pyrido-Pyrimidine Morpholine Derivatives

Compounds such as 4-(5-Chloro-8-(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (3c) and 4-(5,8-Bis(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (4c) () share the morpholine-pyridine backbone but incorporate fused pyrido-pyrimidine systems. Key differences include:

  • Structural Complexity : The pyrido-pyrimidine scaffold increases molecular rigidity and planarity compared to the simpler pyridine in the target compound.
  • Physical Properties : These derivatives exhibit higher melting points (e.g., 205–206°C for 3c vs. 234–236°C for 4c ), likely due to enhanced intermolecular interactions from extended π-systems .
  • Substituent Effects : Methoxy groups on phenyl rings improve solubility but may reduce metabolic stability.

Table 1: Pyrido-Pyrimidine Morpholine Derivatives

Compound Name Melting Point (°C) Key Substituents Molecular Weight (g/mol)
3c () 205–206 4-Methoxyphenyl, Cl 427.89
4c () 234–236 Bis(4-methoxyphenyl) 554.06

Triazole-Containing Morpholine Derivatives

4-(3-(Methylthio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)morpholine (48) () replaces the piperidine moiety with a triazole ring. Key distinctions:

  • Spectroscopic Profiles : The ¹H NMR of 48 shows a singlet at δ 5.12 ppm (NCH₂Ph) and a broad NH signal at δ 14.03 ppm, absent in the target compound .

Boronate-Functionalized Morpholine Derivatives

Compounds like 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine (CAS: 485799-04-0, –9) feature boronate esters, enabling participation in Suzuki-Miyaura couplings.

  • Functional Utility : The boronate group facilitates cross-coupling reactions, making these derivatives valuable intermediates in drug discovery .
  • Similarity Scores : Structural similarity to the target compound is moderate (0.83), with differences primarily in the boronate substituent .

Table 2: Boronate-Containing Morpholine Analogs

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Similarity Score
485799-04-0 (–9) C₁₅H₂₃BN₂O₃ 290.17 0.83

Thieno-Pyrimidine Morpholine Derivatives

Examples such as 2-chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () incorporate sulfur-containing thieno-pyrimidine rings.

  • Biological Relevance : These compounds are often explored as kinase inhibitors due to their structural resemblance to ATP-binding domains .
  • Molecular Weight : Larger fused systems result in higher molecular weights (e.g., ~500 g/mol) compared to the target compound.

Piperidine/Carbonyl-Substituted Morpholines

4-(4-Methoxypyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine () introduces a piperidine-1-carbonyl group, altering electronic properties:

  • Molecular Weight : 306.36 g/mol, suggesting a balance between hydrophobicity and solubility.

Key Findings and Trends

  • Structural Flexibility : Morpholine derivatives exhibit tunable bioactivity through substituent variation (e.g., boronate esters for coupling, chloro groups for electrophilic reactivity).
  • Thermal Stability : Pyrido-pyrimidine derivatives demonstrate higher melting points due to extended conjugation.
  • Synthetic Utility: Boronate-containing analogs (–9) are pivotal in modular synthesis, whereas thieno-pyrimidines () are favored in kinase inhibitor development.

Biological Activity

The compound 4-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies, providing a comprehensive overview based on diverse research sources.

Molecular Characteristics

  • Molecular Formula : C₁₅H₂₃N₃O
  • Molecular Weight : 275.39 g/mol
  • Structural Features :
    • A morpholine ring
    • A pyridine moiety substituted with a 1-methylpiperidine group

Structural Representation

The structural representation of the compound can be depicted as follows:

4 3 1 Methylpiperidin 2 yl pyridin 2 yl morpholine\text{4 3 1 Methylpiperidin 2 yl pyridin 2 yl morpholine}

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-(3-Methylpyridin-2-yl)morpholineMorpholine ring with methyl-pyridineLacks piperidine substitution
4-(6-Methylpyridin-2-yl)morpholineMorpholine ring with different pyridine substitutionDifferent position of methyl group
4-(3-Methylpyrrolidin-2-yl)pyridin-2-yldimethylaminePyridine linked with pyrrolidineDimethylamine group alters activity profile

Pharmacological Properties

Research indicates that This compound exhibits significant biological activity, particularly in the following areas:

  • CNS Activity : The compound's structure suggests potential interactions with central nervous system targets, which may lead to therapeutic effects in neurological disorders.
  • Antiparasitic Activity : Preliminary studies indicate potential efficacy against malaria parasites, particularly through inhibition of PfATP4, a sodium pump crucial for parasite survival .

The compound likely interacts with specific biological targets, including:

  • PfATP4 Inhibition : Studies show that derivatives of the compound can inhibit PfATP4-associated Na+^+-ATPase activity, which is essential for maintaining ionic balance in malaria parasites .

Case Studies and Experimental Findings

  • In Vitro Studies : In vitro assays demonstrated that modifications to the structure of similar compounds could enhance aqueous solubility while maintaining or improving antiparasitic activity. For instance, the introduction of polar functional groups was shown to improve solubility without compromising efficacy .
  • Animal Models : In vivo evaluations using mouse models indicated modest efficacy against malaria parasites, with specific analogs achieving up to a 30% reduction in parasitemia at doses of 40 mg/kg .

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in the molecular structure impact biological activity. For example:

  • The presence of different substituents on the pyridine ring significantly affects both metabolic stability and potency against target organisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)morpholine, and how is the product characterized?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous methods involve reacting nitro-substituted pyridines with morpholine derivatives under reflux conditions, followed by reduction of nitro groups to amines (e.g., using hydrogenation or catalytic transfer hydrogenation) .
  • Characterization : Key techniques include:

  • ¹H NMR : Peaks at δ 1.20 (d, J = 6.44 Hz, 6H) and δ 7.72 (d, J = 2.63 Hz, 1H) confirm methylpiperidine and pyridine moieties .
  • LCMS (ESI) : A molecular ion peak at m/z 208 (M+H) is used to verify molecular weight .
  • Reaction Monitoring : TLC or HPLC tracks intermediate formation and purity .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • ¹H/¹³C NMR : Critical for assigning stereochemistry and substituent positions. For example, splitting patterns (e.g., doublets at δ 4.15 ppm) distinguish morpholine ring protons .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation, resolving ambiguities from isobaric impurities .
  • IR Spectroscopy : Identifies functional groups like amines (N-H stretches at ~3300 cm⁻¹) and morpholine C-O-C stretches (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing this compound under varying conditions?

  • Root Cause Analysis :

  • Impurity Profiling : Cross-check with reference standards for common byproducts (e.g., dehalogenated or over-reduced derivatives) .
  • Solvent Effects : DMSO-d6 vs. CDCl3 can shift proton signals (e.g., δ 2.42 ppm in DMSO-d6 for piperidine protons vs. δ 2.27–2.39 ppm in CDCl3 ).
    • Resolution Strategies :
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra .
  • LC-MS/MS : Detects trace impurities (e.g., chlorinated byproducts) that may skew NMR integration .

Q. What strategies are recommended for optimizing the yield of this compound in multi-step syntheses?

  • Reaction Optimization :

  • Temperature Control : Lower temperatures (0–20°C) reduce side reactions in nitro-group reductions, improving yields up to 79% .
  • Catalyst Selection : Palladium on carbon (Pd/C) or Raney nickel enhances selectivity in hydrogenation steps .
    • Workflow Adjustments :
  • Intermittent Quenching : Halting reactions at intermediate stages (e.g., isolating 5-nitropyridine intermediates) minimizes decomposition .
  • Purification : Gradient column chromatography (hexane/EtOAc) or preparative HPLC isolates high-purity fractions .

Q. How can researchers validate the biological activity of this compound while mitigating assay interference from synthetic impurities?

  • Analytical Validation :

  • HPLC-PDA : Detects UV-active impurities at 254 nm, ensuring >95% purity before biological testing .
  • Dose-Response Curves : Replicate assays with purified batches to confirm activity is compound-specific, not impurity-driven .
    • Negative Controls : Use structurally similar but inactive analogs (e.g., morpholine derivatives lacking the methylpiperidine group) to rule off-target effects .

Data Contradiction and Advanced Analysis

Q. How should researchers interpret conflicting LCMS and NMR data in stability studies of this compound?

  • Case Study : A molecular ion peak at m/z 234.08 (C₈H₉Cl₂N₃O) in LCMS but unexpected NMR signals at δ 8.21 ppm (pyridine protons) may indicate partial hydrolysis or oxidation .
  • Resolution :

  • Forced Degradation Studies : Expose the compound to heat, light, or humidity to identify degradation pathways .
  • Isotopic Labeling : Use deuterated solvents to track exchangeable protons and confirm degradation products .

Q. What advanced computational methods support the rational design of derivatives based on this compound?

  • In Silico Tools :

  • Docking Simulations (AutoDock Vina) : Predict binding affinities to targets like dopamine receptors, leveraging the methylpiperidine group’s conformational flexibility .
  • DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps to guide substituent placement .
    • SAR Studies : Systematic substitution of the pyridine ring (e.g., introducing halogens or methoxy groups) correlates with activity trends .

Tables of Key Analytical Data

Technique Key Observations Reference
¹H NMR (600 MHz)δ 1.20 (d, 6H, CH(CH₃)₂), δ 3.70–3.84 (m, 4H, morpholine OCH₂)
LCMS (ESI)m/z 208 (M+H), retention time 4.2 min (C18 column, 0.1% formic acid/MeCN)
HPLC Purity99.5% (λ = 254 nm, C18, 70:30 H₂O/MeCN)
Forced Degradation5% degradation after 48h at 40°C (acidic conditions)

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